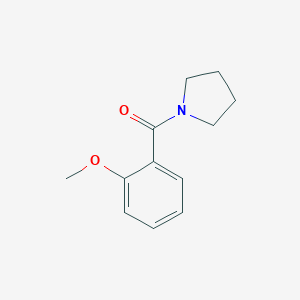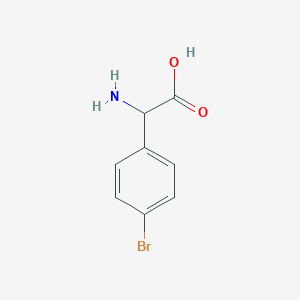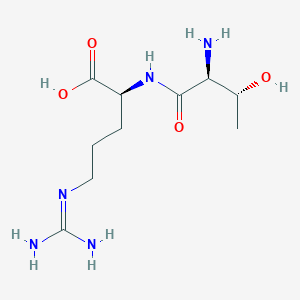
1-Butanol, 2-(((4-chlorophenyl)methyl)amino)-, (2R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butanol, 2-(((4-chlorophenyl)methyl)amino)-, (2R)-, also known as β-hydroxy-4-chloroamphetamine, is a chemical compound that belongs to the family of amphetamines. It has been studied for its potential use as a research tool in the field of neuroscience and pharmacology. In
Mecanismo De Acción
The mechanism of action of β-hydroxy-4-chloroamphetamine involves the inhibition of the reuptake of serotonin by the presynaptic neuron. This results in an increase in the concentration of serotonin in the synaptic cleft, which leads to increased stimulation of the postsynaptic neuron. This increased stimulation of the postsynaptic neuron is thought to be responsible for the psychological and physiological effects of β-hydroxy-4-chloroamphetamine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of β-hydroxy-4-chloroamphetamine include increased levels of serotonin in the brain, increased heart rate and blood pressure, and increased body temperature. These effects are similar to those of other amphetamines and are thought to be responsible for the euphoric and stimulant effects of the drug.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using β-hydroxy-4-chloroamphetamine in lab experiments include its high affinity for the serotonin transporter, its reproducible synthesis method, and its ability to mimic the effects of other psychoactive drugs. The limitations of using β-hydroxy-4-chloroamphetamine in lab experiments include its potential for abuse and its potential to cause adverse side effects in humans.
Direcciones Futuras
For the study of β-hydroxy-4-chloroamphetamine include further investigations into its mechanism of action and its potential use as a research tool in the field of neuroscience and pharmacology. It may also be useful to explore the potential therapeutic uses of β-hydroxy-4-chloroamphetamine, such as in the treatment of depression or anxiety disorders. Additionally, studies on the long-term effects of β-hydroxy-4-chloroamphetamine on the brain and body are needed to fully understand its potential risks and benefits.
Métodos De Síntesis
The synthesis of β-hydroxy-4-chloroamphetamine involves the reaction of 4-chloroamphetamine with sodium borohydride in the presence of an alcohol solvent. The resulting product is then purified through a series of chromatography steps to obtain the final product. The yield of this synthesis method is relatively low, but it is a reliable and reproducible method for obtaining β-hydroxy-4-chloroamphetamine.
Aplicaciones Científicas De Investigación
β-Hydroxy-4-chloroamphetamine has been studied for its potential use as a research tool in the field of neuroscience and pharmacology. It has been shown to have a high affinity for the serotonin transporter, which makes it a useful tool for studying the role of serotonin in the brain. It has also been used to study the effects of amphetamines on the central nervous system and to investigate the mechanisms of action of other psychoactive drugs.
Propiedades
Número CAS |
70218-66-5 |
|---|---|
Nombre del producto |
1-Butanol, 2-(((4-chlorophenyl)methyl)amino)-, (2R)- |
Fórmula molecular |
C11H16ClNO |
Peso molecular |
213.7 g/mol |
Nombre IUPAC |
2-[(4-chlorophenyl)methylamino]butan-1-ol |
InChI |
InChI=1S/C11H16ClNO/c1-2-11(8-14)13-7-9-3-5-10(12)6-4-9/h3-6,11,13-14H,2,7-8H2,1H3 |
Clave InChI |
MSPQTZWVTYYOJB-LLVKDONJSA-N |
SMILES isomérico |
CC[C@H](CO)NCC1=CC=C(C=C1)Cl |
SMILES |
CCC(CO)NCC1=CC=C(C=C1)Cl |
SMILES canónico |
CCC(CO)NCC1=CC=C(C=C1)Cl |
Otros números CAS |
70218-66-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![7-Nitrobenzo[D]oxazole-2-thiol](/img/structure/B182333.png)







![4-[4-(Dimethylamino)phenyl]butan-2-ol](/img/structure/B182364.png)